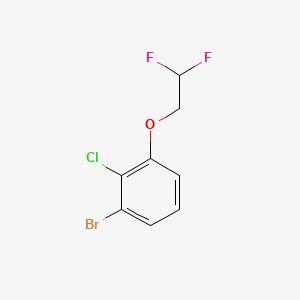
1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoroethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene can be synthesized through several methods:
Electrophilic Aromatic Substitution: Starting from 2-chloroaniline, the compound can be synthesized via diazotization followed by a Sandmeyer reaction to introduce the bromine atom.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-3-(2,2-difluoroethoxy)benzene, with a brominating agent like N-bromosuccinimide.
Industrial Production Methods: Industrial production typically involves large-scale electrophilic aromatic substitution reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the substitution process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets through its halogen atoms and difluoroethoxy group. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-2-chloro-3-fluorobenzene: Similar structure but with a fluorine atom instead of the difluoroethoxy group.
1-Bromo-3-chloro-2-fluorobenzene: Another halogenated benzene derivative with different substitution pattern.
1-Bromo-2,3-difluorobenzene: Contains two fluorine atoms instead of the difluoroethoxy group.
Uniqueness: 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties compared to other halogenated benzene derivatives.
Properties
IUPAC Name |
1-bromo-2-chloro-3-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3,7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJHYGMTZDMSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














